4-((3-Methoxyphenoxy)methyl)piperidine
Overview
Description
4-((3-Methoxyphenoxy)methyl)piperidine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenoxy group. It is used primarily in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 4-((3-Methoxyphenoxy)methyl)piperidine typically involves the reaction of piperidine with 3-methoxyphenol in the presence of a suitable base and solvent. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds through the formation of an intermediate, which is then treated with a halomethylating agent to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-((3-Methoxyphenoxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Scientific Research Applications
4-((3-Methoxyphenoxy)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-((3-Methoxyphenoxy)methyl)piperidine can be compared with other similar compounds, such as:
3-((4-Methoxyphenoxy)methyl)piperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
4-((4-Methoxyphenoxy)methyl)piperidine: Another closely related compound with a different position of the methoxy group on the phenoxy ring.
These similar compounds share some chemical properties and reactivity but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGYFBJEZCOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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